Etryptamine, (R)-

CAS No.: 10215-73-3

Cat. No.: VC17029109

Molecular Formula: C12H16N2

Molecular Weight: 188.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10215-73-3 |

|---|---|

| Molecular Formula | C12H16N2 |

| Molecular Weight | 188.27 g/mol |

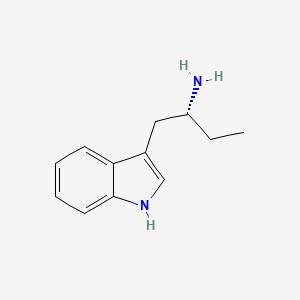

| IUPAC Name | (2R)-1-(1H-indol-3-yl)butan-2-amine |

| Standard InChI | InChI=1S/C12H16N2/c1-2-10(13)7-9-8-14-12-6-4-3-5-11(9)12/h3-6,8,10,14H,2,7,13H2,1H3/t10-/m1/s1 |

| Standard InChI Key | ZXUMUPVQYAFTLF-SNVBAGLBSA-N |

| Isomeric SMILES | CC[C@H](CC1=CNC2=CC=CC=C21)N |

| Canonical SMILES | CCC(CC1=CNC2=CC=CC=C21)N |

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

Etryptamine’s structure comprises an indole ring system linked to an ethylamine side chain. The chiral center at the α-carbon of the ethyl group gives rise to two enantiomers: (R)-etryptamine and (S)-etryptamine. The (R)-configuration refers to the spatial arrangement where the ethyl group, hydrogen atom, and amino group are positioned according to the Cahn-Ingold-Prelog priority rules .

Key Structural Features:

-

Indole nucleus: A bicyclic system with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

-

Ethyl substitution: An ethyl group () replaces the hydrogen at the α-position of the tryptamine side chain.

-

Amine functionality: A primary amine () at the terminal end of the ethyl chain, critical for neurotransmitter interactions.

The stereochemistry of etryptamine influences its pharmacokinetic and pharmacodynamic profiles. For instance, enantiomers may exhibit divergent binding affinities for serotonin receptors or differential metabolic stability .

Synthesis and Stereochemical Control

General Synthetic Pathways

The synthesis of etryptamine derivatives typically involves alkylation of tryptamine precursors or modification of indole substrates. A patent (CN103304466A) outlines a method for synthesizing 3-alkyl-substituted indole compounds, which could be adapted for etryptamine production .

Representative Protocol (Adapted from CN103304466A):

-

Protection of indole nitrogen: Reaction of 5-bromoindole with sodium hydride and p-toluenesulfonyl chloride in dichloromethane.

-

Friedel-Crafts alkylation: Treatment with aluminum chloride and 3-chloro-3-methylbutanoyl chloride to introduce the alkyl side chain.

-

Reductive amination: Use of sodium borohydride and trifluoroacetic acid to reduce intermediate imines.

-

Deprotection and purification: Hydrolysis with sodium hydroxide and recrystallization to isolate the final product .

Critical Parameters:

-

Temperature control: Reactions are conducted below 20°C to minimize side reactions.

-

Solvent selection: Dichloromethane and methanol are employed for solubility and purification.

-

Yield optimization: The patent reports yields exceeding 80% for key steps .

Physicochemical Properties

Spectroscopic and Chromatographic Data

The NIST Chemistry WebBook provides retention indices and structural data for etryptamine :

| Property | Value |

|---|---|

| Molecular weight | 188.27 g/mol |

| CAS Registry Number | 2235-90-7 |

| Retention index (SE-30) | 1848 |

| IUPAC InChIKey | ZXUMUPVQYAFTLF-UHFFFAOYSA-N |

The retention index of 1848 on a methyl silicone column indicates moderate polarity, consistent with its alkyl-substituted indole structure .

Pharmacological Considerations

Stereochemistry-Activity Relationships

In analogous tryptamines, the (R)-enantiomer often demonstrates enhanced receptor affinity. For example:

-

(R)-α-methyltryptamine shows greater serotonin receptor agonism compared to the (S)-form.

-

(R)-configurations in MDMA analogs correlate with increased entactogenic potency.

These trends suggest that (R)-etryptamine may possess distinct pharmacological properties warranting further investigation.

Comparative Analysis with Related Tryptamines

| Compound | Substitution | Key Activity |

|---|---|---|

| Etryptamine | α-Ethyl | MAOI, serotonin release |

| α-Methyltryptamine | α-Methyl | Potent hallucinogen |

| 5-MeO-DMT | 5-Methoxy, N,N-dimethyl | Psychedelic effects |

The ethyl substitution in etryptamine confers unique pharmacokinetic properties, including prolonged half-life compared to methyl-substituted analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume